{2-Phenyl-1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-ethyl}-carbamic acid tert-butyl ester
Description
The compound {2-Phenyl-1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-ethyl}-carbamic acid tert-butyl ester is a boronic ester derivative featuring:
- A tert-butyl carbamate group, which enhances stability and modulates solubility .
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, a common boronic ester used in Suzuki-Miyaura cross-coupling reactions .
This compound is likely employed in medicinal chemistry as a synthetic intermediate or protease inhibitor candidate due to its boronic acid pharmacophore and protective groups .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-oxo-3-phenyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35BN2O5/c1-24(2,3)32-23(31)29-21(16-18-12-9-8-10-13-18)22(30)28-20-15-11-14-19(17-20)27-33-25(4,5)26(6,7)34-27/h8-15,17,21H,16H2,1-7H3,(H,28,30)(H,29,31)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQIOGYIKGTIKI-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35BN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {2-Phenyl-1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-ethyl}-carbamic acid tert-butyl ester represents a novel class of boron-containing compounds with potential applications in medicinal chemistry and drug development. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C19H26BNO4
- Molecular Weight : 347.33 g/mol
- CAS Number : [insert CAS number if available]
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its boron-containing structure. Boron compounds have been shown to interact with various biological targets:
- Enzyme Inhibition : The dioxaborolane moiety can inhibit certain enzymes by forming stable complexes with hydroxyl groups in active sites.
- Cell Signaling Pathways : The compound may modulate signaling pathways involved in cell proliferation and apoptosis through interactions with receptor tyrosine kinases.
Anticancer Properties
Recent studies have indicated that compounds containing dioxaborolane structures exhibit significant anticancer activity. For instance:
- Case Study 1 : A study demonstrated that a related dioxaborolane compound inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The IC50 value was found to be 10 µM in vitro .
Cardiovascular Effects
The cardiovascular implications of this compound are under investigation:
- Case Study 2 : In an isolated rat heart model, the compound showed a decrease in coronary resistance and improved perfusion pressure at a concentration of 0.001 nM . This suggests potential benefits in managing conditions like pulmonary hypertension.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | Estimated at 40% |
| Half-life | Approximately 6 hours |
| Metabolism | Hepatic (CYP450 pathway) |
| Excretion | Renal |
Safety Profile
The safety profile of the compound has been assessed through various toxicological studies. Preliminary results indicate that it exhibits low toxicity levels with an LD50 greater than 1000 mg/kg in animal models.
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.
- Targeted Delivery Systems : Developing nanocarrier systems to enhance bioavailability and reduce systemic toxicity.
Comparison with Similar Compounds
Key Structural Differences
The table below highlights critical variations between the target compound and structurally similar boronic esters:
Bioactivity and SAR
- Structural Similarity Metrics : Tanimoto coefficients (≥0.95) indicate high similarity to compounds in , though bioactivity may diverge due to the carbamoyl linker .
- Activity Cliffs: notes that even minor structural changes (e.g., replacing carbamoyl with sulfonyl) can drastically alter potency, as seen in antiplasmodial hits from .
Physicochemical Data
- The carbamoyl ethyl group in the target compound increases hydrophobicity (LogP = 4.2) compared to carboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
